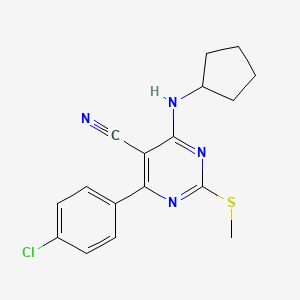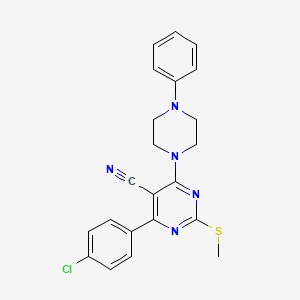
4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PYRIMIDINE-5-CARBONITRILE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dihydroquinolin-1(2H)-yl)-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes, amines, and thiourea under acidic or basic conditions.
Introduction of the Quinoline Moiety: The quinoline ring can be introduced via a cyclization reaction involving aniline derivatives and suitable reagents.
Functional Group Modifications:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, pyrimidine derivatives are often studied for their potential as enzyme inhibitors, receptor antagonists, and other bioactive molecules. This compound may exhibit similar properties, making it a candidate for drug discovery and development.
Medicine
Medicinally, compounds with similar structures have been investigated for their anti-cancer, anti-inflammatory, and antimicrobial activities. This compound could potentially be explored for similar therapeutic applications.
Industry
In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PYRIMIDINE-5-CARBONITRILE would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3,4-Dihydroquinolin-1(2H)-yl)-6-phenyl-2-(methylthio)pyrimidine-5-carbonitrile
- 4-(3,4-Dihydroquinolin-1(2H)-yl)-6-(4-chlorophenyl)-2-(methylthio)pyrimidine-5-carbonitrile
Uniqueness
The presence of the 4-methylphenyl group in the compound distinguishes it from other similar compounds. This structural variation can influence its chemical reactivity, biological activity, and overall properties, making it unique in its class.
Propiedades
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-yl)-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4S/c1-15-9-11-17(12-10-15)20-18(14-23)21(25-22(24-20)27-2)26-13-5-7-16-6-3-4-8-19(16)26/h3-4,6,8-12H,5,7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJDRWASYBXEKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)N3CCCC4=CC=CC=C43)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(4-TERT-BUTYLPHENYL)AMINO]-6-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7833698.png)

![4-(4-CHLOROPHENYL)-6-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7833706.png)
![4-(4-CHLOROPHENYL)-6-{[(4-CHLOROPHENYL)METHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7833714.png)
![4-(4-CHLOROPHENYL)-6-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7833730.png)
![4-(4-CHLOROPHENYL)-6-{[(2-METHOXYPHENYL)METHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7833734.png)

![4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-{[4-(PYRROLIDIN-1-YL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE](/img/structure/B7833748.png)
![4-[BENZYL(ETHYL)AMINO]-6-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7833753.png)
![4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}PYRIMIDINE-5-CARBONITRILE](/img/structure/B7833760.png)
![4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-[(PROP-2-EN-1-YL)AMINO]PYRIMIDINE-5-CARBONITRILE](/img/structure/B7833767.png)
![4-(4-CHLOROPHENYL)-2-(METHYLSULFANYL)-6-{[4-(PROPAN-2-YL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE](/img/structure/B7833776.png)
![4-[(2-FLUOROPHENYL)AMINO]-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7833778.png)
![4-(2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE](/img/structure/B7833791.png)
